BenchChemオンラインストアへようこそ!

Desmorpholinyl Quizartinib-PEG2-COOH

PROTAC FLT3-ITD Antiproliferative

Desmorpholinyl Quizartinib-PEG2-COOH is the validated, ready-to-conjugate building block for PROTAC FLT-3 degrader 1 (IC50 0.6 nM). Unlike occupancy-driven FLT3 inhibitors, this intermediate enables catalytic, sub-stoichiometric degradation that ablates both kinase and scaffolding functions of FLT3-ITD—critical for overcoming acquired resistance mutations. The pre-installed PEG2 linker with terminal carboxylic acid eliminates multi-step linker attachment, allowing direct conjugation to VHL or other E3 ligase ligands. A validated starting material for focused PROTAC library synthesis and SAR against quizartinib-resistant AML models.

Molecular Formula C30H33N5O7S
Molecular Weight 607.7 g/mol
Cat. No. B2677890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmorpholinyl Quizartinib-PEG2-COOH
Molecular FormulaC30H33N5O7S
Molecular Weight607.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H33N5O7S/c1-30(2,3)25-17-26(34-42-25)33-28(38)31-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)43-29(35)32-22)41-15-14-40-13-12-39-11-10-27(36)37/h4-9,16-18H,10-15H2,1-3H3,(H,36,37)(H2,31,33,34,38)
InChIKeyBMRGZWDBDUKFLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Desmorpholinyl Quizartinib-PEG2-COOH: A PROTAC Linker Intermediate for Next-Generation FLT3-Targeted Protein Degradation


Desmorpholinyl Quizartinib-PEG2-COOH (CAS: 2292116-14-2) is a target protein ligand-linker conjugate designed for the synthesis of proteolysis-targeting chimeras (PROTACs) aimed at FMS-like tyrosine kinase 3 (FLT3) . This compound consists of a modified quizartinib-derived warhead (the FLT3-binding ligand), a short polyethylene glycol (PEG2) linker, and a terminal carboxylic acid handle for further conjugation to an E3 ligase ligand . It serves as a critical intermediate in the construction of von Hippel-Lindau (VHL)-based PROTACs, most notably PROTAC FLT-3 degrader 1 (HY-114323), which has demonstrated potent FLT3-internal tandem duplication (ITD) degradation and antiproliferative activity in preclinical models of acute myeloid leukemia (AML) . The compound's availability as a pre-functionalized building block streamlines the development and optimization of FLT3-targeted degraders, offering a validated starting point for medicinal chemistry campaigns.

Why Unmodified Quizartinib or Alternative FLT3 Inhibitors Cannot Substitute for a PROTAC-Enabled Degrader Strategy


Unmodified quizartinib, while a potent second-generation type II FLT3 inhibitor (Kd = 1.6 nM for FLT3), acts through occupancy-driven kinase inhibition, a mechanism vulnerable to acquired resistance mutations that emerge under selective pressure . Furthermore, kinase inhibition does not eliminate scaffolding functions of the FLT3 protein, which may contribute to oncogenic signaling independently of its catalytic activity [1]. In contrast, a PROTAC approach, enabled by building blocks like Desmorpholinyl Quizartinib-PEG2-COOH, induces catalytic, sub-stoichiometric degradation of the entire FLT3-ITD protein, effectively ablating both enzymatic and non-enzymatic functions [1]. Generic substitution with alternative FLT3 inhibitors (e.g., gilteritinib, crenolanib) fails to recapitulate this degradation mechanism and often exhibits distinct selectivity profiles that may limit efficacy in specific mutational contexts [2][3]. Therefore, the use of a PROTAC-specific intermediate is non-negotiable for researchers aiming to interrogate FLT3 degradation biology or develop degradation-based therapeutics.

Quantitative Differentiation: Why Desmorpholinyl Quizartinib-PEG2-COOH is the Preferred PROTAC Intermediate for FLT3-ITD Degrader Synthesis


PROTAC Conversion Enhances Antiproliferative Potency Relative to Parent Inhibitor

Conversion of the FLT3 inhibitor quizartinib into a PROTAC (synthesized using Desmorpholinyl Quizartinib-PEG2-COOH as a key intermediate) yields a compound that inhibits cell growth more potently than the quizartinib warhead alone [1]. In cellular assays, the PROTAC degrader demonstrated enhanced antiproliferative activity compared to the parent inhibitor, despite a slight reduction in its direct kinase inhibitory activity [1]. This indicates a gain-of-function through protein degradation rather than simple kinase inhibition.

PROTAC FLT3-ITD Antiproliferative Acute Myeloid Leukemia

Improved Kinase Selectivity of PROTAC Degrader vs. Parent Quizartinib

The PROTAC degrader synthesized from Desmorpholinyl Quizartinib-PEG2-COOH demonstrates a more favorable selectivity profile than the parent quizartinib molecule, inhibiting fewer off-target kinases [1]. This reduction in off-target kinase engagement is a critical differentiator, as it suggests a potentially improved therapeutic window and reduced toxicity profile for the resulting PROTAC degrader compared to the parent inhibitor [1].

PROTAC Kinase Selectivity Off-Target Effects FLT3

Potent FLT3-ITD Degradation by PROTAC Synthesized from Desmorpholinyl Quizartinib-PEG2-COOH

The PROTAC FLT-3 degrader 1, for which Desmorpholinyl Quizartinib-PEG2-COOH is a key building block, induces degradation of the FLT3-ITD mutant protein with an IC50 of 0.6 nM . This potent degradation activity is a direct result of the PROTAC architecture, which bridges the target protein and an E3 ubiquitin ligase, leading to polyubiquitination and proteasomal degradation [1].

PROTAC FLT3-ITD Degradation IC50

Superior Selectivity of Quizartinib Warhead Over Other FLT3 Inhibitors

The FLT3-binding warhead within Desmorpholinyl Quizartinib-PEG2-COOH is derived from quizartinib, which exhibits a notably narrow kinome selectivity profile. In a comparative panel of FLT3 inhibitors, quizartinib bound only two kinases with a Kd between 1 and 10 nM, whereas gilteritinib bound 16 and crenolanib bound nine kinases within the same affinity range [1]. This superior selectivity at the warhead level provides a cleaner starting point for PROTAC development, minimizing the risk of off-target degradation and enhancing the overall selectivity of the final degrader molecule.

FLT3 Kinase Selectivity Quizartinib Gilteritinib Crenolanib

Differential Potency of Quizartinib Against FLT3 Mutants Compared to Other Inhibitors

The quizartinib warhead exhibits a unique potency profile across various FLT3 mutants. In Ba/F3 cells transfected with different FLT3 variants, quizartinib showed an IC50 of 2.2 nM against FLT3-ITD, but was markedly less potent against the FLT3 D835Y mutant (IC50 = 2089 nM) and the FLT3 ITD+F691L gatekeeper mutant (IC50 = 115.3 nM) [1]. In contrast, gilteritinib demonstrated an IC50 of 26.5 nM against FLT3-ITD, but retained higher potency against the D835Y mutant (IC50 = 472.5 nM) [1]. This highlights the distinct mutational coverage of the quizartinib warhead, which is especially potent against the common FLT3-ITD mutation but vulnerable to specific resistance alleles.

FLT3-ITD FLT3-D835Y Drug Resistance Quizartinib Gilteritinib

Optimal Use Cases for Desmorpholinyl Quizartinib-PEG2-COOH in FLT3-Targeted Degrader Development


Synthesis of PROTAC FLT-3 Degrader 1 and Analogs

This compound is the validated building block for the synthesis of PROTAC FLT-3 degrader 1, a VHL-recruiting degrader with a reported FLT3-ITD degradation IC50 of 0.6 nM . Researchers can use Desmorpholinyl Quizartinib-PEG2-COOH as a starting material for efficient conjugation to VHL ligands or other E3 ligase binders, enabling rapid construction of focused PROTAC libraries for structure-activity relationship (SAR) studies [1]. Its ready-to-conjugate format eliminates the need for multi-step linker attachment chemistry, saving significant synthetic effort and time.

Investigating Non-Kinase Functions of FLT3-ITD

The PROTAC approach enabled by this intermediate induces complete degradation of the FLT3 protein, thereby ablating both its catalytic and scaffolding functions [1]. This is particularly valuable for studying the non-enzymatic roles of FLT3-ITD in oncogenic signaling, which cannot be interrogated using traditional small-molecule inhibitors. By using a degrader synthesized from this building block, researchers can dissect the contribution of FLT3 scaffolding to AML pathogenesis and identify new therapeutic vulnerabilities.

Overcoming Quizartinib Resistance Mechanisms

Acquired resistance to quizartinib often arises from secondary kinase domain mutations (e.g., D835Y, F691L) that impair drug binding [2]. While the PROTAC degrader's warhead retains the same binding liabilities, the catalytic mechanism of degradation can sometimes overcome resistance by eliminating the protein even with reduced binding affinity. Furthermore, degradation eliminates the possibility of compensatory signaling from the FLT3 scaffold. Researchers can use this intermediate to explore whether PROTAC-mediated degradation provides a therapeutic advantage in quizartinib-resistant AML models.

Developing FLT3-Selective Chemical Probes

Given the superior kinome selectivity of the quizartinib warhead compared to other FLT3 inhibitors [3], PROTACs built from Desmorpholinyl Quizartinib-PEG2-COOH are expected to have a cleaner off-target profile. This makes them ideal candidates for chemical probe development, where high selectivity is paramount to ensure that observed biological effects are attributable to FLT3 degradation and not off-target engagement. The resulting degraders can serve as powerful tools for target validation and mechanistic studies in AML.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmorpholinyl Quizartinib-PEG2-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.